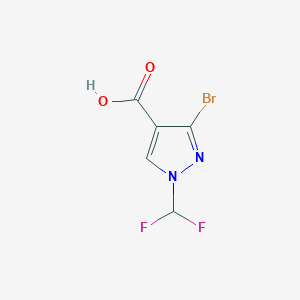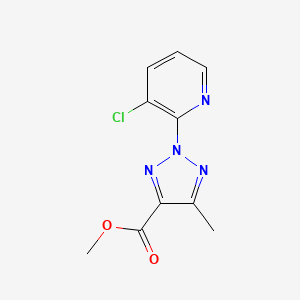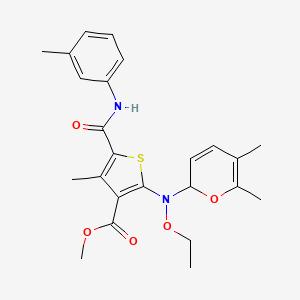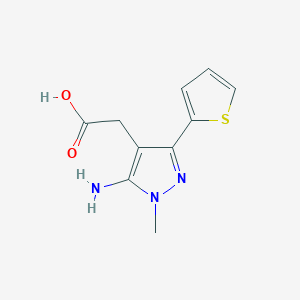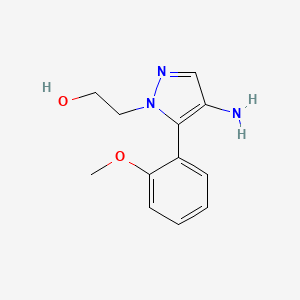
2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol is a compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an amino group, a methoxyphenyl group, and an ethanol moiety attached to the pyrazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol typically involves the reaction of 2-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The amino group is introduced through a nucleophilic substitution reaction, and the ethanol moiety is added via an alkylation reaction. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency. Solvent recovery and recycling are also implemented to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles, which can have different functional groups such as hydroxyl, alkyl, or acyl groups .
Applications De Recherche Scientifique
2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and inflammatory disorders.
Industry: The compound is used in the production of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and the pyrazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-(4-Methoxyphenyl)-1H-pyrazol-1-yl)ethanol
- **2-(4-Amino-5-phenyl-1H-pyrazol-1-yl)ethanol
- **2-(4-Amino-5-(2-chlorophenyl)-1H-pyrazol-1-yl)ethanol
Uniqueness
2-(4-Amino-5-(2-methoxyphenyl)-1H-pyrazol-1-yl)ethanol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it more suitable for certain applications compared to its analogs.
Propriétés
Formule moléculaire |
C12H15N3O2 |
|---|---|
Poids moléculaire |
233.27 g/mol |
Nom IUPAC |
2-[4-amino-5-(2-methoxyphenyl)pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C12H15N3O2/c1-17-11-5-3-2-4-9(11)12-10(13)8-14-15(12)6-7-16/h2-5,8,16H,6-7,13H2,1H3 |
Clé InChI |
PUWCVDMANVPPIU-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1C2=C(C=NN2CCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


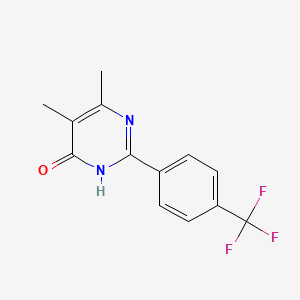
![6-(2,5-Dimethoxyphenyl)-3-(pyrrolidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11776218.png)
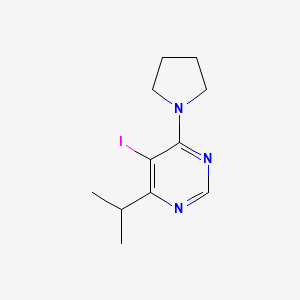
![2-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11776231.png)
![1-(1H-[1,2,3]Triazolo[4,5-d]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11776232.png)

